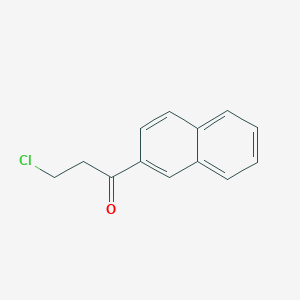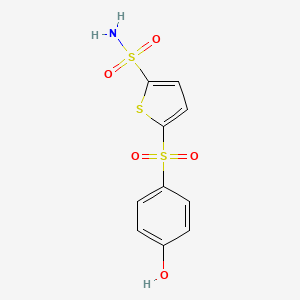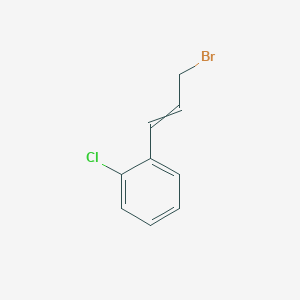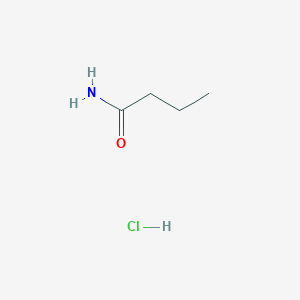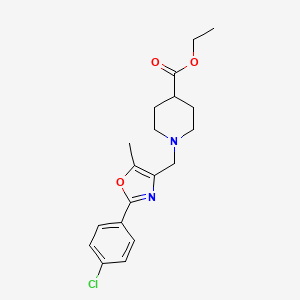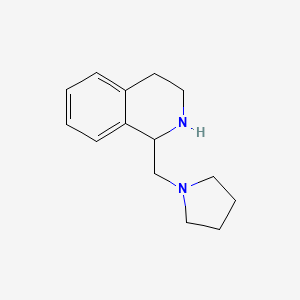
1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a pyrrolidine ring attached to a tetrahydroisoquinoline core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multistep organic reactions. One common method includes the cyclization of N-(haloalkyl)aryl derivatives through Friedel-Crafts cyclization procedures . Another approach involves the Bischler-Napieralski reaction, which is a classical method for synthesizing tetrahydroisoquinolines .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of isoquinoline derivatives using catalysts such as platinum or palladium. The reaction conditions often include high pressure and temperature to achieve optimal yields .
化学反应分析
Types of Reactions: 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: H₂O₂, TBHP, and other peroxides.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
科学研究应用
1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including neuroprotection and anti-inflammatory effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective properties . Additionally, it may antagonize the glutamatergic system, providing therapeutic benefits in neurodegenerative diseases .
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but has a methyl group instead of a pyrrolidinylmethyl group.
2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline: Another closely related compound with slight structural variations.
Uniqueness: 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H20N2/c1-2-6-13-12(5-1)7-8-15-14(13)11-16-9-3-4-10-16/h1-2,5-6,14-15H,3-4,7-11H2 |
InChI 键 |
PBJVNKGUYVIHJW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2C3=CC=CC=C3CCN2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8689455.png)
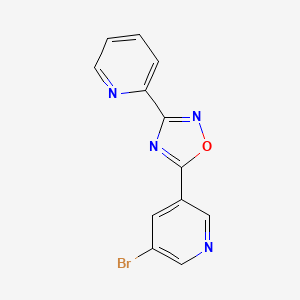
![1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B8689467.png)
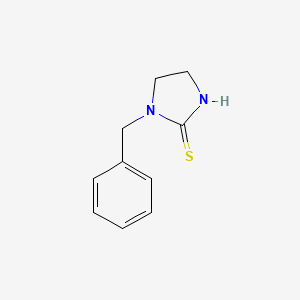
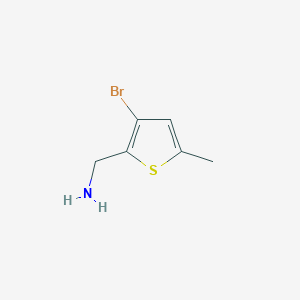
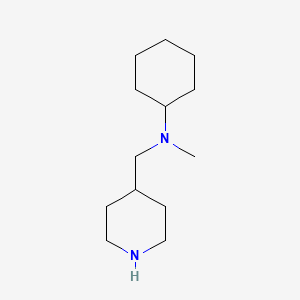
![Methyl 4-[(2-methylpropyl)amino]-3-nitrobenzoate](/img/structure/B8689502.png)
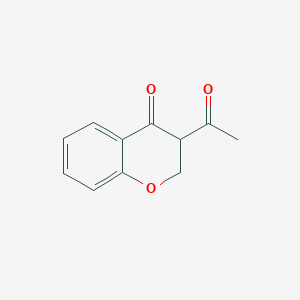
![Spiro[azetidine-3,2'-[2H]indene]-1-carboxylic acid, 6'-bromo-1',3'-dihydro-1'-oxo-, 1,1-dimethylethyl ester](/img/structure/B8689516.png)
